molecular formula C10H11N3O2 B1201422 3-(2-Benzimidazolyl)alanine CAS No. 81440-45-1

3-(2-Benzimidazolyl)alanine

Cat. No.: B1201422
CAS No.: 81440-45-1
M. Wt: 205.21 g/mol
InChI Key: UERIWNMZWSIKSK-ZCFIWIBFSA-N
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Description

3-(2-Benzimidazolyl)alanine is an organic compound that belongs to the class of amino acids It features a benzimidazole ring attached to the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Benzimidazolyl)alanine typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with alanine in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes crystallization and recrystallization steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Benzimidazolyl)alanine undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents like sodium borohydride.

    Substitution: The amino group in the alanine moiety can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride; reactions are usually performed in alcohol solvents.

    Substitution: Electrophiles such as alkyl halides; reactions are conducted in polar aprotic solvents.

Major Products:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

3-(2-Benzimidazolyl)alanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of corrosion inhibitors and as a precursor for functional materials.

Mechanism of Action

The mechanism of action of 3-(2-Benzimidazolyl)alanine involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved include inhibition of DNA synthesis and disruption of cellular processes.

Comparison with Similar Compounds

  • 2-(2-Benzimidazolyl)propanoic acid
  • 2-(2-Benzimidazolyl)butanoic acid
  • 2-(2-Benzimidazolyl)pentanoic acid

Comparison: 3-(2-Benzimidazolyl)alanine is unique due to its specific structure, which combines the benzimidazole ring with the alanine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, this compound may exhibit different reactivity and binding affinities, leading to its unique applications in research and industry.

Properties

IUPAC Name

(2R)-2-amino-3-(1H-benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-6(10(14)15)5-9-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5,11H2,(H,12,13)(H,14,15)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERIWNMZWSIKSK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001992
Record name 3-(1H-Benzimidazol-2-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81440-45-1
Record name 3-(2-Benzimidazolyl)alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081440451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1H-Benzimidazol-2-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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